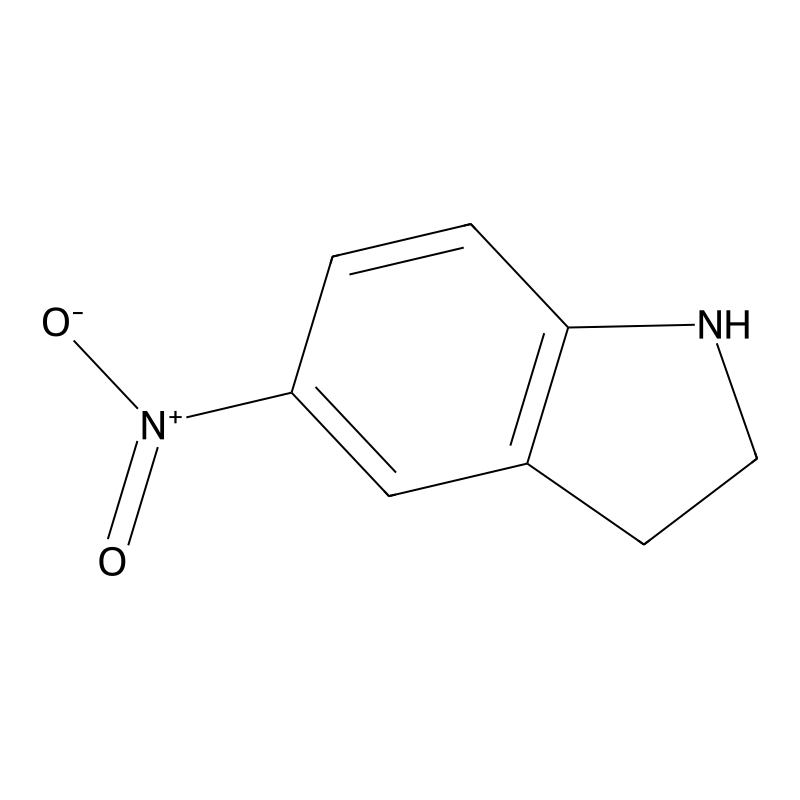

5-Nitroindoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Nucleic Acid Research

- Universal Base in Oligonucleotides: 5-Nitroindoline acts as a "universal base" in oligonucleotides, meaning it can pair with any of the four standard DNA bases (Adenine, Guanine, Cytosine, and Thymine) []. This property allows researchers to design probes that target specific regions of DNA or RNA with high efficiency, regardless of the specific sequence at those locations. This is particularly useful in studies of diverse microbial species or when the exact sequence is unknown [].

- Labeling and Detection of Nucleic Acids: 5-Nitroindoline can be incorporated into the structure of DNA probes, enabling their detection through specific antibodies. This method provides a sensitive and reliable way to study protein-DNA interactions and analyze DNA samples [].

Organic Synthesis

5-Nitroindoline serves as a valuable intermediate in the synthesis of various organic compounds []. Its presence offers a versatile building block for constructing complex molecules with diverse functionalities.

Materials Science

Preliminary research suggests that 5-Nitroindoline may have applications in developing high-performance materials []. However, this field is still under exploration, and more research is needed to fully understand its potential and specific uses.

5-Nitroindoline is an organic compound characterized by the presence of a nitro group at the 5-position of the indoline structure. Its molecular formula is C8H8N2O2, and it has a molecular weight of 164.16 g/mol. The compound features an indole-like structure, which is known for its diverse biological activities and applications in pharmaceuticals and materials science .

The primary application of 5-Nitroindoline lies in its role as a universal base in nucleic acid research []. Unlike the standard DNA bases (adenine, guanine, cytosine, and thymine), 5-Nitroindoline does not form specific hydrogen bonds with other bases. Instead, it interacts through non-specific stacking interactions with neighboring bases in the DNA strand []. This property allows for the incorporation of 5-Nitroindoline at any position in the DNA sequence during polymerase chain reaction (PCR), leading to random mutagenesis [].

- Reduction Reactions: Nitro groups can be reduced to amines, providing pathways for synthesizing derivatives.

- Electrophilic Substitution: The presence of the nitro group can influence the reactivity of the indoline ring, allowing for further substitutions.

- Condensation Reactions: 5-Nitroindoline can participate in condensation reactions with various electrophiles, leading to complex molecular architectures .

The biological activity of 5-nitroindoline has been explored in several studies. It exhibits potential antimicrobial properties and has been investigated for its effects on various biological systems:

- Antimicrobial Activity: Research indicates that 5-nitroindoline derivatives may possess antibacterial properties, making them candidates for developing new antibiotics .

- Anticancer Properties: Some studies suggest that compounds based on the 5-nitroindoline structure may inhibit cancer cell proliferation, although further research is necessary to elucidate these effects fully .

Several synthesis methods have been reported for producing 5-nitroindoline. Common approaches include:

- Nitration of Indole Derivatives: Direct nitration of indole or indoline using nitrating agents such as nitric acid or sulfuric acid under controlled conditions.

- Deformylation Reactions: The synthesis from precursors like 5-nitro-1H-indole-3-carbaldehyde through deformylation processes involving solid acid catalysts .

- Electrosynthesis: Recent advancements have introduced electrosynthetic methods to create poly(5-nitroindole) films, showcasing its utility in materials science .

5-Nitroindoline finds applications across various domains:

- Pharmaceuticals: Its derivatives are being explored for their potential therapeutic effects against bacterial infections and cancer.

- Materials Science: Used in the synthesis of conductive polymers and other advanced materials due to its unique electronic properties.

- Chemical Research: Serves as a building block in organic synthesis and as a probe in biochemical studies .

Interaction studies involving 5-nitroindoline have focused on its binding affinities with biological macromolecules. Notably, it has been examined for its interactions with DNA and proteins, which may inform its mechanism of action in biological systems. Such studies are crucial for understanding how modifications to the nitro group or the indoline structure affect biological interactions and activities .

Several compounds share structural similarities with 5-nitroindoline, including:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Indole | C8H7N | Basic structure without nitro group |

| Nitroindole | C8H6N2O2 | Nitro at position 3 |

| Carbazole | C12H9N | Fused ring system |

| 5-Nitroindoline | C8H8N2O2 | Nitro at position 5; unique reactivity |

XLogP3

LogP

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant